Cas no 1256355-68-6 (3-(2,6-dichlorophenylmethoxy)phenylboronic acid)

3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative featuring a dichlorophenylmethoxy substituent, which enhances its utility in cross-coupling reactions such as Suzuki-Miyaura couplings. The presence of the electron-withdrawing dichlorophenyl group improves stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its boronic acid moiety facilitates selective bond formation with aryl or vinyl halides under mild conditions, enabling efficient construction of complex biaryl structures. The compound is typically used in controlled environments due to its sensitivity to moisture and air. Proper handling and storage under inert conditions are recommended to maintain its reactivity and shelf life.
3-(2,6-dichlorophenylmethoxy)phenylboronic acid structure
1256355-68-6 structure
Product Name:3-(2,6-dichlorophenylmethoxy)phenylboronic acid
CAS No:1256355-68-6
MF:C13H11BCl2O3
MW:296.941642045975
MDL:MFCD12463476
CID:828672
Update Time:2025-10-20

3-(2,6-dichlorophenylmethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-((2,6-Dichlorobenzyl)oxy)phenyl)boronic acid
    • 3-(2,6-DICHLOROPHENYLMETHOXY)PHENYLBORONIC ACID
    • 3-(2,6-dichlorophenylmethoxy)phenylboronic acid
    • MDL: MFCD12463476
    • Inchi: 1S/C13H11BCl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7,17-18H,8H2
    • InChI Key: BQWIUYHNNMRVNM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1COC1C=CC=C(B(O)O)C=1)Cl

Computed Properties

  • Exact Mass: 296.01800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 49.69000
  • LogP: 2.25220

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3-(2,6-dichlorophenylmethoxy)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1256355-68-6)3-(2,6-dichlorophenylmethoxy)phenylboronic acid
Order Number:A1117514
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:16
Price ($):226.0/377.0
Email:sales@amadischem.com

Additional information on 3-(2,6-dichlorophenylmethoxy)phenylboronic acid

Recent Advances in the Study of 3-(2,6-Dichlorophenylmethoxy)phenylboronic Acid (CAS: 1256355-68-6)

The compound 3-(2,6-dichlorophenylmethoxy)phenylboronic acid (CAS: 1256355-68-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules and its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Recent studies have explored its physicochemical properties, reactivity, and potential therapeutic applications, making it a compound of considerable interest to researchers.

One of the most promising aspects of 3-(2,6-dichlorophenylmethoxy)phenylboronic acid is its application in the development of protease inhibitors. Proteases are enzymes that play critical roles in various physiological and pathological processes, including viral replication, inflammation, and cancer progression. The boronic acid moiety of this compound can form reversible covalent bonds with the active-site residues of proteases, thereby inhibiting their activity. Recent research has demonstrated its efficacy in inhibiting serine proteases, such as thrombin and trypsin, which are implicated in thrombotic disorders and inflammatory diseases, respectively.

In addition to its role as a protease inhibitor, 3-(2,6-dichlorophenylmethoxy)phenylboronic acid has been investigated for its potential in targeted drug delivery systems. Boronic acids are known for their ability to form stable complexes with diols and other hydroxyl-containing compounds, a property that can be exploited for the design of glucose-responsive drug delivery systems. Recent studies have highlighted its use in the development of smart insulin delivery systems for diabetes management, where the compound's ability to bind glucose analogs facilitates the controlled release of insulin in response to blood glucose levels.

The synthesis and characterization of 3-(2,6-dichlorophenylmethoxy)phenylboronic acid have also been the focus of recent research. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate its structural features and purity. Furthermore, computational studies, such as density functional theory (DFT) calculations, have provided insights into its electronic properties and reactivity, aiding in the rational design of derivatives with enhanced biological activity.

Despite its promising applications, challenges remain in the optimization of 3-(2,6-dichlorophenylmethoxy)phenylboronic acid for clinical use. Issues such as solubility, stability, and off-target effects need to be addressed through further structural modifications and formulation strategies. Recent efforts have focused on the development of prodrugs and nanoparticle-based delivery systems to overcome these limitations. For instance, encapsulation of the compound in polymeric nanoparticles has shown improved bioavailability and reduced toxicity in preclinical models.

In conclusion, 3-(2,6-dichlorophenylmethoxy)phenylboronic acid (CAS: 1256355-68-6) represents a versatile and promising compound in the realm of chemical biology and medicinal chemistry. Its applications span from protease inhibition to smart drug delivery, with ongoing research aimed at overcoming current limitations and unlocking its full therapeutic potential. As the field advances, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256355-68-6)3-(2,6-dichlorophenylmethoxy)phenylboronic acid
A1117514
Purity:99%/99%
Quantity:250mg/1g
Price ($):226.0/377.0
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